
8-Chloro-6-methyl-2-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-6-methyl-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H12ClN It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methyl-2-phenylquinoline typically involves the cyclization of an appropriate precursor. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions. Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. These methods are advantageous due to their efficiency and scalability .
化学反应分析
Types of Reactions: 8-Chloro-6-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinolines, nitroquinolines, and sulfonated quinolines.
科学研究应用
8-Chloro-6-methyl-2-phenylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.
Medicine: This compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities. It is being investigated for its role in drug development.
Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.
作用机制
The mechanism of action of 8-Chloro-6-methyl-2-phenylquinoline varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interfering with DNA synthesis. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of bacterial replication. The molecular targets and pathways involved include enzyme active sites and DNA-binding regions .
相似化合物的比较
- 6-Methyl-2-phenylquinoline
- 8-Chloroquinoline
- 2-Phenylquinoline
Comparison: 8-Chloro-6-methyl-2-phenylquinoline is unique due to the presence of both a chloro and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to 6-Methyl-2-phenylquinoline, the chloro group in the 8-position enhances its electrophilic substitution reactions. Compared to 8-Chloroquinoline, the additional methyl group in the 6-position can affect its steric and electronic properties, potentially leading to different biological activities .
属性
CAS 编号 |
22960-24-3 |
|---|---|
分子式 |
C16H12ClN |
分子量 |
253.72 g/mol |
IUPAC 名称 |
8-chloro-6-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-9-13-7-8-15(12-5-3-2-4-6-12)18-16(13)14(17)10-11/h2-10H,1H3 |
InChI 键 |
OXNOOIURSOFAJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)Cl)N=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)

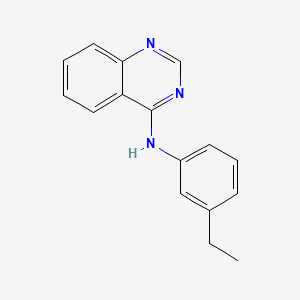
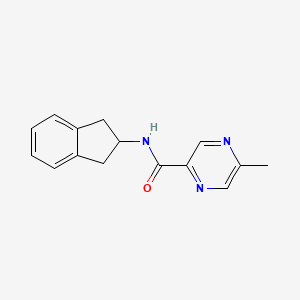
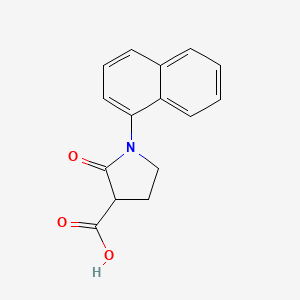
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)
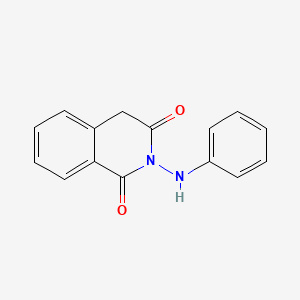


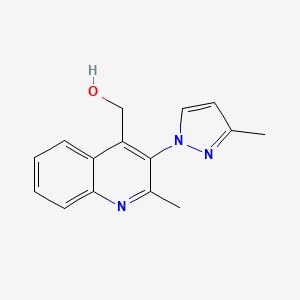
![1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)


